(5-Fluoro-2-(pyridin-4-yl)phenyl)methanol
Description
(5-Fluoro-2-(pyridin-4-yl)phenyl)methanol is a fluorinated aromatic alcohol featuring a hydroxymethyl (-CH2OH) group attached to a benzene ring substituted with a fluorine atom at position 5 and a pyridin-4-yl group at position 2. Its molecular formula is C12H9FNO, with a molecular weight of 205.21 g/mol.
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
(5-fluoro-2-pyridin-4-ylphenyl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-11-1-2-12(10(7-11)8-15)9-3-5-14-6-4-9/h1-7,15H,8H2 |
InChI Key |
LJEXCRDTMXXXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling: Formation of the Biphenyl Backbone
The foundational step in synthesizing (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol involves constructing the biphenyl core through a Suzuki-Miyaura coupling. This reaction couples a halogenated benzaldehyde derivative with pyridin-4-ylboronic acid under palladium catalysis.
Reaction Components and Conditions
Typical reaction conditions derived from industrial optimizations include:
- Halogenated precursor : 5-Fluoro-2-bromobenzaldehyde (CAS 1214342-87-9)
- Boronic acid : Pyridin-4-ylboronic acid (CAS 374538-88-4)
- Catalyst system : Pd₂(dba)₃ (0.1 eq) with XantPhos ligand (0.2 eq)
- Base : t-BuONa (2.7 eq) in anhydrous toluene
- Temperature : 110°C under nitrogen atmosphere
- Reaction time : 12–24 hours
The mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. Continuous flow reactors have been employed at industrial scales to enhance mass transfer and reduce side reactions.
Table 1: Comparative Catalytic Systems for Suzuki Coupling
| Catalyst | Ligand | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ | XantPhos | Toluene | 78–85 | 95 |
| Pd(PPh₃)₄ | None | Dioxane/H₂O | 65–72 | 88 |
| PdCl₂(dppf) | dppf | THF | 70–75 | 90 |
Aldehyde Reduction: Conversion to Methanol
Following cross-coupling, the aldehyde intermediate undergoes reduction to the primary alcohol. Sodium borohydride (NaBH₄) in methanol is the most widely used system, though flow hydrogenation methods have gained traction for scalability.
Alternative Synthetic Pathways
While the Suzuki-reduction sequence dominates industrial production, exploratory routes have been documented:
Nucleophilic Aromatic Substitution
Treatment of 2,5-difluorobenzaldehyde with 4-lithiopyridine in THF at −78°C provides moderate yields (45–50%) but suffers from regioselectivity challenges.
Grignard Addition
Reaction of 5-fluoro-2-pyridin-4-ylbenzaldehyde with methylmagnesium bromide followed by oxidation (MnO₂) gives inconsistent results (32–41% yield).
Process Optimization and Scale-Up Considerations
Industrial synthesis emphasizes:
- Solvent selection : Toluene outperforms dioxane/water mixtures in minimizing hydrolysis byproducts
- Catalyst recycling : Supported Pd nanoparticles recover >90% metal after five cycles
- Purification : Silica gel chromatography (hexane/EtOAc 3:1) achieves >98% purity
Table 2: Impact of Reaction Parameters on Suzuki Coupling Efficiency
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 105–115°C | ±5% per 10°C |
| Catalyst Loading | 0.08–0.12 eq Pd | Linear increase |
| Boronic Acid Equiv | 1.1–1.3 | Maximizes at 1.2 |
Analytical Characterization
Critical characterization data for (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol includes:
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(pyridin-4-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-(pyridin-4-yl)benzaldehyde or 5-fluoro-2-(pyridin-4-yl)benzoic acid.
Reduction: Formation of 5-fluoro-2-(pyridin-4-yl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool for probing biological pathways and mechanisms .
Medicine
In medicinal chemistry, (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable properties .
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogs and their distinguishing features are summarized below:
Electronic and Solubility Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups: The pyridin-4-yl group in the target compound is electron-withdrawing via resonance, reducing electron density on the benzene ring compared to analogs with methoxy groups (e.g., ). This may enhance stability in oxidative environments.
- Hydrophilicity: The hydroxymethyl group in the target compound enhances water solubility relative to non-hydroxylated analogs like 2-Fluoro-5-(4-fluorophenyl)pyridine . However, the diol analog exhibits even greater hydrophilicity due to two -OH groups.
Key Research Findings
- Thermal Stability : Analogs with pyridine rings (e.g., ) exhibit higher thermal stability (boiling points >250°C) compared to purely aliphatic alcohols.
- Spectroscopic Signatures : The hydroxymethyl group’s NMR signal (~δ 4.5-5.0 ppm) and pyridinyl protons (~δ 7.5-8.5 ppm) are characteristic for structural confirmation .
Biological Activity
(5-Fluoro-2-(pyridin-4-yl)phenyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 203.21 g/mol
- Structure : The compound features a hydroxymethyl group attached to a phenyl ring, along with a fluorine atom and a pyridine ring, which influences its reactivity and biological interactions.
The biological activity of (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances lipophilicity, which can improve binding affinity to biological targets. This interaction can modulate enzymatic activities or receptor interactions, leading to various biological effects .
Antimicrobial Properties
Research has indicated that (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, demonstrating potential as a novel antimicrobial agent.
Anticancer Activity
The compound has also shown promise in anticancer applications. Studies have reported that it can inhibit the growth of cancer cell lines, with specific IC50 values indicating its potency. For example, related compounds have demonstrated IC50 values in the nanomolar range for inhibiting cell growth in various cancer models .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol. Modifications to the pyridine and phenyl rings can significantly influence its potency and selectivity. The presence of the fluorine atom is particularly notable; it enhances binding affinity and alters metabolic pathways compared to non-fluorinated analogs .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various derivatives of (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol, compounds with different substitutions on the pyridine ring exhibited varying degrees of potency against KARPAS422 cell growth. The findings suggested that specific structural modifications could enhance therapeutic efficacy while minimizing side effects .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. Results indicated that it had a significant inhibitory effect on methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol in small-scale laboratory settings?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging methodologies similar to those used for structurally related pyridinyl methanol derivatives. For example, Suzuki-Miyaura coupling between 5-fluoro-2-iodophenyl methanol and 4-pyridinylboronic acid under inert conditions (e.g., Pd(PPh₃)₂Cl₂/CuI catalysis) is a viable approach. Post-reaction ammonolysis or hydrolysis may refine the product . Purification typically involves column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization from ethanol .
Q. How can structural confirmation of (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol be achieved?
Combine spectroscopic and crystallographic methods:
- NMR : Analyze , , and NMR to confirm substituent positions and methanol group presence.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing intramolecular hydrogen bonding or steric effects .
- HPLC-MS : Verify purity (>98%) and molecular weight using reverse-phase C18 columns with methanol/water gradients .
Q. What solvents and reaction conditions minimize side-product formation during synthesis?
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency in Pd-catalyzed reactions, while ethanol or methanol is preferred for recrystallization. Maintain temperatures between 60–80°C for cross-coupling to balance reaction rate and byproduct suppression. Acidic conditions (e.g., HCl in ethanol) may stabilize the methanol group during purification .
Q. How should researchers handle discrepancies in spectral data during structural elucidation?
Cross-validate using complementary techniques. For example, ambiguous NOESY signals can be resolved via DFT calculations (e.g., Gaussian 09) to predict coupling constants or compare with crystallographic data. Contradictions in NMR shifts may arise from solvent effects—re-run experiments in deuterated DMSO or CDCl₃ .
Advanced Research Questions
Q. What computational strategies predict the reactivity of (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol in medicinal chemistry applications?
Employ density functional theory (DFT) to model electrophilic/nucleophilic sites. For instance, calculate Fukui indices to identify regions prone to oxidation (e.g., methanol group) or aromatic electrophilic substitution (pyridine ring). Molecular docking (AutoDock Vina) can assess binding affinity to biological targets like kinases or GPCRs .
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial activity?
Synthesize analogs with modified substituents (e.g., replacing fluorine with chloro or methyl groups) and evaluate minimal inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Correlate logP values (ClogP ~2.99) with membrane permeability using Caco-2 cell assays. Pyridine N-oxide derivatives may enhance solubility for in vivo testing .
Q. What experimental approaches resolve instability issues in aqueous buffers?
Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Lyophilization improves shelf life for biological assays. For pH-sensitive degradation, formulate with cyclodextrins or PEG-based excipients to stabilize the methanol group .
Q. How do crystallographic data inform polymorph screening for this compound?
Screen polymorphs using solvent-drop grinding (e.g., acetonitrile vs. toluene) and analyze via PXRD. SHELXL refinement can distinguish between monoclinic vs. orthorhombic systems, while DSC identifies thermodynamically stable forms. Hydration states are critical for bioavailability—use Karl Fischer titration to quantify water content .
Methodological Considerations
Q. What analytical techniques quantify trace impurities in (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol?
Q. How can retrosynthetic analysis guide scalable synthesis protocols?
Deconstruct the molecule into 5-fluoro-2-iodophenyl methanol and 4-pyridinylboronic acid. Optimize step economies by one-pot sequential reactions (e.g., coupling followed by in situ deprotection). For scale-up, replace column chromatography with continuous flow crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
